molecular formula C27H44O2 B11830726 (1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol

(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol

Cat. No.: B11830726
M. Wt: 400.6 g/mol
InChI Key: WMYIIZNCOZEFKV-NHIIGFRUSA-N
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Description

The compound (1S)-3-[[(1R,2’R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3’-oxirane]-2’-yl]methylidene]-4-methylidenecyclohexan-1-ol is a complex organic molecule with a unique structure that includes multiple chiral centers and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-[[(1R,2’R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3’-oxirane]-2’-yl]methylidene]-4-methylidenecyclohexan-1-ol involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The key steps typically include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the oxirane ring: This step often involves an epoxidation reaction using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

    Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, reduction, and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-[[(1R,2’R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3’-oxirane]-2’-yl]methylidene]-4-methylidenecyclohexan-1-ol: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1S)-3-[[(1R,2’R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3’-oxirane]-2’-yl]methylidene]-4-methylidenecyclohexan-1-ol: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-3-[[(1R,2’R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3’-oxirane]-2’-yl]methylidene]-4-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

(1S)-3-[[(1R,2’R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3’-oxirane]-2’-yl]methylidene]-4-methylidenecyclohexan-1-ol: can be compared with other similar compounds, such as:

(1S)-3-[[(1R,2’R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3’-oxirane]-2’-yl]methylidene]-4-methylidenecyclohexan-1-ol .

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24)25(29-27)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28H,3,6-16H2,1-2,4-5H3/t20-,22+,23-,24-,25-,26-,27-/m1/s1

InChI Key

WMYIIZNCOZEFKV-NHIIGFRUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)C=C4C[C@H](CCC4=C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CCC4=C)O)C

Origin of Product

United States

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